molecular formula C5H12ClN3 B15135016 2,3,4,5-Tetrahydropyridin-6-ylhydrazine;hydrochloride

2,3,4,5-Tetrahydropyridin-6-ylhydrazine;hydrochloride

Cat. No.: B15135016
M. Wt: 149.62 g/mol
InChI Key: GPCXNLQGJHVJCB-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydropyridin-6-ylhydrazine;hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines Tetrahydropyridines are heterocyclic compounds containing a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydropyridin-6-ylhydrazine;hydrochloride typically involves the reduction of pyridinium salts. One common method is the partial reduction of pyridinium salts using borohydride reagents, which leads to the formation of N-alkyltetrahydropyridines . Another approach involves the use of a modified Ireland-Claisen rearrangement, which produces tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydropyridin-6-ylhydrazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated piperidine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

2,3,4,5-Tetrahydropyridin-6-ylhydrazine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydropyridin-6-ylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2,3,4,5-Tetrahydropyridin-6-ylhydrazine;hydrochloride can be compared with other tetrahydropyridine derivatives, such as:

  • 1,2,3,4-Tetrahydropyridine
  • 1,2,3,6-Tetrahydropyridine
  • 2,3,4,6-Tetrahydropyridine

These compounds share a similar core structure but differ in the position of the double bond and substituents. The unique properties of this compound, such as its specific biological activities and synthetic versatility, distinguish it from other tetrahydropyridine derivatives .

Properties

Molecular Formula

C5H12ClN3

Molecular Weight

149.62 g/mol

IUPAC Name

2,3,4,5-tetrahydropyridin-6-ylhydrazine;hydrochloride

InChI

InChI=1S/C5H11N3.ClH/c6-8-5-3-1-2-4-7-5;/h1-4,6H2,(H,7,8);1H

InChI Key

GPCXNLQGJHVJCB-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(C1)NN.Cl

Origin of Product

United States

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